molecular formula C18H18N2OS B2863930 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide CAS No. 862825-86-3

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B2863930
CAS No.: 862825-86-3
M. Wt: 310.42
InChI Key: VZXNPSXJQNJPTC-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is a compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The indole ring is connected to a thioether linkage and an acetamide group, making it a versatile scaffold for drug design and development.

Mechanism of Action

The compound specifically targets the RdRp of both RSV and influenza A virus, resulting in the inhibition of viral replication . It is hypothesized that it may also inhibit SARS-CoV-2 replication by targeting its RdRp activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrated or halogenated indole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity. Its phenethyl group enhances its binding affinity to viral RdRp, making it a promising candidate for antiviral drug development .

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-18(19-11-10-14-6-2-1-3-7-14)13-22-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXNPSXJQNJPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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